molecular formula C13H14N3NaO4S B1671965 Glymidine sodium CAS No. 3459-20-9

Glymidine sodium

Katalognummer B1671965
CAS-Nummer: 3459-20-9
Molekulargewicht: 331.32 g/mol
InChI-Schlüssel: NUQDEHHKOXSIEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glymidine Sodium, also known as glycodiazine, is a sulfonamide antidiabetic drug . It is structurally related to the sulfonylureas and was first reported in 1964 . It was introduced to clinical use in Europe in the mid to late 1960s .


Molecular Structure Analysis

The molecular formula of Glymidine Sodium is C13H15N3O4S . It has a molecular weight of 309.34 g/mol . The structure includes a pyrimidine ring attached to a benzenesulfonamide group .

Wissenschaftliche Forschungsanwendungen

1. Impact on Gamma-Aminobutyric Acid in Mice

Glymidine sodium, along with other hypoglycemic drugs, was studied for its effects on gamma-aminobutyric acid (GABA) content in the cerebral hemispheres of adult male mice. However, glymidine sodium did not significantly affect the cerebral hemisphere GABA content of mice (Saad, 1970).

2. Characteristics and Potential Therapeutic Applications

Glymidine, marketed as Gondafon, is a hypoglycemic agent introduced as an alternative to sulphonylureas and biguanides for oral treatment of diabetes mellitus. It is a lipid-soluble sulphapyrimidine derivative with a mode of action similar to sulphonylureas, stimulating insulin release from the pancreas (British Medical Journal, 1967).

Eigenschaften

IUPAC Name

sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3O4S.Na/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQDEHHKOXSIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glymidine sodium

CAS RN

3459-20-9
Record name Glymidine sodium [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glymidine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYMIDINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPY3C057X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glymidine sodium
Reactant of Route 2
Reactant of Route 2
Glymidine sodium
Reactant of Route 3
Reactant of Route 3
Glymidine sodium
Reactant of Route 4
Reactant of Route 4
Glymidine sodium
Reactant of Route 5
Reactant of Route 5
Glymidine sodium
Reactant of Route 6
Reactant of Route 6
Glymidine sodium

Citations

For This Compound
36
Citations
SF Saad - European Journal of Pharmacology, 1970 - Elsevier
… Glymidine sodium and phenformin did not significantly affect the cerebral hemisphere … The ip injection of glymidine sodium or phenformin did not significantly affect the mice cerebral …
Number of citations: 3 www.sciencedirect.com
S Sumi, K ICHIHARA, K NONAKA… - Endocrinologia …, 1982 - jstage.jst.go.jp
… Fourteen patients had been taking glibenclamide, six acetohexamide, two tolbutamide, and one each chlorpropamide and glymidine sodium. Procedure: The first 3h oral glucose …
Number of citations: 4 www.jstage.jst.go.jp
JB Jerome, P Sagan - JAMA, 1975 - jamanetwork.com
THE United States Adopted Names (USAN) Council, sponsored by the American Medical Association, the United States Pharmacopeial Convention, Inc., and the American …
Number of citations: 6 jamanetwork.com
S Urakabe, D SHIRAI, A ANDO… - Japanese Circulation …, 1970 - jstage.jst.go.jp
… -like effect was} demonstrated in other sulfonylureas such as tolbutamide, carbutamide and acetohexamide but not in other oral hypoglycemic agents such as glymidine sodium and …
Number of citations: 11 www.jstage.jst.go.jp
K Suissa, S Schneeweiss, A Douros… - Diabetes, Obesity …, 2021 - Wiley Online Library
Aims To determine whether adiposity modified the effect on the cardiovascular safety of sulphonylureas as a first‐line therapy compared with metformin among patients with type 2 …
Number of citations: 4 dom-pubs.onlinelibrary.wiley.com
MD Nelms, AL Karmaus, G Patlewicz - Computational Toxicology, 2020 - Elsevier
Multiple US agencies use acute oral toxicity data in a variety of regulatory contexts. One of the ad-hoc groups that the US Interagency Coordinating Committee on the Validation of …
Number of citations: 10 www.sciencedirect.com
ML Charpignon, B Vakulenko-Lagun, B Zheng… - Nature …, 2022 - nature.com
Metformin, a diabetes drug with anti-aging cellular responses, has complex actions that may alter dementia onset. Mixed results are emerging from prior observational studies. To …
Number of citations: 18 www.nature.com
A Pharmacodynamics - Oral antidiabetics, 1996 - books.google.com
… Glymidine Sodium Glymidine is the only compound which is administered as the sodium salt and having the urea portion replaced by an aminopyrimidine. Therefore, it lacks …
Number of citations: 3 books.google.com
ML Charpignon, B Vakulenko-Lagun, B Zheng… - medRxiv, 2021 - medrxiv.org
Metformin, an antidiabetic drug, triggers anti-aging cellular responses. Aging is the principal risk factor for dementia, but previous observational studies of the diabetes drugs metformin …
Number of citations: 6 www.medrxiv.org
B BINDING-SITE - 1999 - Springer
… glymidine [BAN) (glymidine sodium [JAN, USAN)) is one of the sulphonylurea group of (oral) HYPOGLYCAEMICS.it can be used as an ANTIDIABETIC in Type 2 diabetes. …
Number of citations: 0 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.